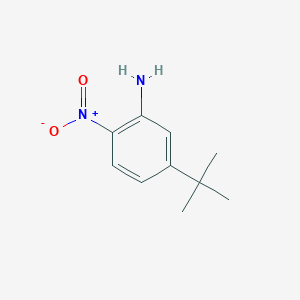

5-Tert-butyl-2-nitroaniline

描述

BenchChem offers high-quality 5-Tert-butyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKXVEBWNNCSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of nucleophilic aromatic substitution in 5-Tert-butyl-2-nitroaniline

An In-depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution in 5-Tert-butyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the Nucleophilic Aromatic Substitution (SNAr) mechanism as it pertains to 5-tert-butyl-2-nitroaniline. We will deconstruct the roles of the constituent functional groups—the powerfully activating nitro group, the sterically influential tert-butyl moiety, and the unconventional amino leaving group. By synthesizing foundational principles with contemporary research insights, this document will explain the causality behind the substrate's reactivity, the formation and stabilization of the critical Meisenheimer intermediate, and the kinetic and thermodynamic factors governing the reaction. A representative experimental protocol is provided, grounded in the principles discussed, to offer a practical framework for application in synthetic and medicinal chemistry.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone substitution reaction in organic chemistry wherein a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the familiar SN1 and SN2 reactions prevalent in aliphatic chemistry, SNAr reactions do not proceed via backside attack (sterically impossible) or the formation of a highly unstable aryl cation.[1][2] Instead, the reaction follows a distinct addition-elimination pathway.

The viability of the SNAr mechanism hinges on two critical prerequisites:

-

Ring Activation: The aromatic ring must be rendered electron-deficient, or "activated," by the presence of at least one strong electron-withdrawing group (EWG).[3][4]

-

Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.

The nitro group (—NO₂) is the archetypal and most potent activating group for SNAr reactions.[1][2] Its ability to stabilize the negatively charged intermediate via resonance is paramount to the reaction's success. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[3][5]

Deconstructing the Substrate: 5-Tert-butyl-2-nitroaniline

The reactivity of 5-tert-butyl-2-nitroaniline in an SNAr context is a nuanced interplay of electronic activation, steric hindrance, and leaving group potential. Let us analyze each component.

The Engine: The 2-Nitro Group (—NO₂)

The nitro group, positioned ortho to the amino leaving group, is the primary driver of the reaction. It activates the ring towards nucleophilic attack through two powerful electronic effects:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect: The —NO₂ group powerfully delocalizes the negative charge of the reaction intermediate across its oxygen atoms. This resonance stabilization is the most significant factor in lowering the reaction's activation energy. When the nucleophile attacks the carbon bearing the amino group (C1), the resulting negative charge can be delocalized directly onto the nitro group, a stabilizing feature only possible with ortho or para placement.[3]

The Modulator: The 5-Tert-butyl Group (—C(CH₃)₃)

The tert-butyl group exerts a dual influence, primarily steric but also weakly electronic.

-

Steric Hindrance: As a quintessential bulky group, the tert-butyl substituent creates significant steric hindrance.[6] Positioned meta to the reaction center, it can influence the trajectory of the incoming nucleophile, potentially slowing the reaction rate compared to an un-substituted analogue by impeding access to the ipso-carbon.[7][8] This effect is a critical consideration in experimental design. In drug development, this same steric bulk is often exploited for "metabolic shielding," protecting adjacent parts of a molecule from enzymatic degradation.[6]

-

Electronic Effect: The tert-butyl group is a weak electron-donating group via hyperconjugation and induction.[6][9] This effect slightly counteracts the electron-withdrawing nature of the nitro group, but its influence is minor and largely overshadowed by the powerful activation from the —NO₂ group.

The Leaving Group: The 2-Amino Group (—NH₂)

Conventionally, the amino group is considered a poor leaving group due to the high basicity of its corresponding amide anion (NH₂⁻). However, this view is context-dependent. Research has demonstrated that nitroanilines can exhibit surprisingly high SNAr reactivity, particularly with hydroxide nucleophiles in aqueous media.[10][11] This suggests the leaving ability of the —NH₂ group can be substantially enhanced under specific conditions. The proposed mechanism involves hydrogen-bonding between the amino group and protic solvent molecules (like water), which stabilizes the forming aniline leaving group, effectively lowering the energy barrier for its departure.[10][12]

The Core Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 5-tert-butyl-2-nitroaniline proceeds via a well-established two-step addition-elimination mechanism. The formation of the intermediate is typically the rate-determining step.[13]

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient ipso-carbon—the carbon atom bonded to the amino leaving group. This addition breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][14]

The stability of this complex is the key to the entire reaction. The negative charge is delocalized over the π-system of the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.

Caption: Nucleophilic attack forms a resonance-stabilized Meisenheimer intermediate.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically faster step, the Meisenheimer complex collapses. The electron pair from the C-Nu bond moves to reform the aromatic π-system, and the amino group departs with its bonding pair of electrons, yielding the final substituted product.

Caption: The intermediate eliminates the leaving group to restore aromaticity.

Experimental Protocol: Synthesis of 5-tert-butyl-2-nitro-N-phenylaniline

This section outlines a representative, self-validating protocol for an SNAr reaction using 5-tert-butyl-2-nitroaniline. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 5-tert-butyl-2-nitro-N-phenylaniline via an SNAr reaction between 5-tert-butyl-2-nitroaniline and aniline, facilitated by a base.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 5-tert-butyl-2-nitroaniline | 194.23 | 5.15 | 1.0 |

| Aniline | 93.13 | 10.3 | 2.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.3 | 2.0 |

| Dimethylformamide (DMF) | - | 20 mL | - |

Protocol Workflow:

Caption: Experimental workflow for the synthesis of a diaryl amine via SNAr.

Causality and Self-Validation:

-

Choice of Nucleophile & Base: Aniline acts as the nucleophile. While it is a weak nucleophile, heating provides the necessary energy. Potassium carbonate (K₂CO₃) is a crucial component; it deprotonates a small equilibrium amount of aniline, generating the much more potent anilide anion (PhNH⁻), which is the active nucleophilic species. Using a non-nucleophilic base prevents competitive side reactions.

-

Solvent: DMF is a polar aprotic solvent. Its high boiling point is suitable for heated reactions, and its polarity helps to solvate the ionic intermediates without interfering with the nucleophile (unlike protic solvents which can hydrogen-bond to and deactivate the nucleophile).

-

Temperature: The high temperature (120 °C) is required to overcome the activation energy, which is significant due to the use of a neutral amine nucleophile and an unconventional amino leaving group.

-

Work-up and Validation: The aqueous work-up removes the inorganic base (K₂CO₃) and excess DMF. The purity of the final product is validated through standard techniques like TLC, NMR spectroscopy, and mass spectrometry, confirming the successful substitution.

Conclusion

The nucleophilic aromatic substitution of 5-tert-butyl-2-nitroaniline is a compelling case study in physical organic chemistry. The reaction is driven by the potent electron-withdrawing capacity of the ortho-nitro group, which effectively stabilizes the key Meisenheimer intermediate. The reaction's rate and efficiency are modulated by the steric bulk of the meta-tert-butyl group and the unique, solvent-dependent nature of the amino leaving group. A thorough understanding of these competing and cooperating factors is essential for professionals in drug development and synthetic chemistry to rationally design reaction conditions and predict outcomes, enabling the efficient synthesis of complex molecular architectures.

References

-

Nucleophilic aromatic substitution - Wikipedia. [Link]

-

Nucleophilic aromatic substitution - BYJU'S. (2022, February 28). [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021, December 12). [Link]

-

The nitro group directs electrophilic aromatic substitution to the meta position. After reduction by hydrogenation, to which carbon(s) does it direct? - Pearson+. [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). [Link]

-

Imoto, M., et al. (2011). A probable hydrogen-bonded Meisenheimer complex: an unusually high S(N)Ar reactivity of nitroaniline derivatives with hydroxide ion in aqueous media. The Journal of Organic Chemistry, 76(15), 6356-61. [Link]

-

Imoto, M., et al. (2011). A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. The Journal of Organic Chemistry, 76(15), 6356-6361. [Link]

-

A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media | The Journal of Organic Chemistry. [Link]

-

A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media | Request PDF - ResearchGate. [Link]

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange. (2017, April 27). [Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023, January 22). [Link]

-

Meisenheimer complex - Wikipedia. [Link]

-

Aromatic Nucleophilic Substitution | Dalal Institute. [Link]

-

Directed nucleophilic aromatic substitution reaction. [Link]

-

The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. (2011, February 4). [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14). [Link]

-

Nucleophilic Aromatic Substitution - NPTEL Archive. [Link]

-

Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. A probable hydrogen-bonded Meisenheimer complex: an unusually high S(N)Ar reactivity of nitroaniline derivatives with hydroxide ion in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. Meisenheimer complex - Wikipedia [en.wikipedia.org]

Thermodynamic stability of 5-Tert-butyl-2-nitroaniline in aqueous solutions

An In-depth Technical Guide to the Thermodynamic Stability of 5-Tert-butyl-2-nitroaniline in Aqueous Solutions

Executive Summary

5-Tert-butyl-2-nitroaniline is an aromatic compound whose utility in pharmaceutical synthesis and other chemical industries necessitates a thorough understanding of its stability profile. This guide provides a comprehensive technical overview of the thermodynamic stability of 5-Tert-butyl-2-nitroaniline in aqueous solutions. We delve into the anticipated degradation pathways—hydrolysis, oxidation, and photodegradation—drawing upon established principles for nitroaromatic compounds. This document outlines detailed, field-proven experimental protocols for conducting forced degradation studies and for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind experimental choices is emphasized to equip researchers, scientists, and drug development professionals with the expertise to design and execute self-validating stability assessments.

Introduction: The Imperative of Stability

In drug development and chemical manufacturing, the stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and shelf-life. 5-Tert-butyl-2-nitroaniline, a substituted nitroaniline, possesses a chemical architecture susceptible to various degradation mechanisms in aqueous environments. The presence of an electron-withdrawing nitro group ortho to the electron-donating amino group, combined with a bulky tert-butyl substituent, creates a unique electronic and steric profile that governs its reactivity.

Understanding the thermodynamic stability of this molecule involves identifying the conditions under which it remains intact and characterizing the pathways through which it degrades. This knowledge is critical for:

-

Formulation Development: Designing stable aqueous formulations for preclinical or clinical use.

-

Process Chemistry: Optimizing reaction and purification conditions to minimize impurity formation.

-

Regulatory Compliance: Fulfilling requirements for stability testing as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[1]

-

Safety Assessment: Identifying and controlling potentially toxic degradation products.

This guide serves as a senior-level scientific resource, bridging theoretical chemistry with practical, validated methodologies for a comprehensive stability assessment.

Physicochemical Profile and Its Influence on Stability

The inherent physicochemical properties of 5-Tert-butyl-2-nitroaniline are the primary determinants of its behavior in aqueous solutions. While extensive experimental data for this specific isomer is not widely published, we can predict its properties based on its structure and data from related compounds.

| Property | Predicted Value / Characteristic | Rationale and Impact on Aqueous Stability |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 194.23 g/mol | A fundamental property for all quantitative analyses.[2] |

| pKa (of the anilinium ion) | ~1.5 - 2.5 | The nitro group is strongly electron-withdrawing, significantly reducing the basicity of the amino group compared to aniline (pKa ~4.6). This means the compound will be predominantly in its neutral form in physiological and most environmental pH ranges, influencing its solubility and interaction with other molecules. |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | The presence of the tert-butyl group significantly increases lipophilicity. A higher LogP suggests lower aqueous solubility, which can impact dissolution rates and may necessitate the use of co-solvents in formulation and analysis. |

| Aqueous Solubility | Low | As predicted by the high LogP, solubility in pure water is expected to be limited. Solubility will be pH-dependent, increasing slightly at very low pH due to protonation of the amino group. |

| UV-Vis Absorption | λmax ~230 nm, ~400 nm | Aromatic nitro compounds typically exhibit strong UV absorbance.[3] These characteristics are crucial for detection and quantification via HPLC-UV and for predicting photosensitivity. |

Anticipated Degradation Pathways and Mechanisms

The chemical structure of 5-Tert-butyl-2-nitroaniline suggests three primary avenues for degradation in aqueous solutions. These pathways are explored through forced degradation studies, which intentionally stress the molecule to rapidly identify potential degradants.[1]

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water, a process that can be significantly accelerated by acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In acidic media, the primary amino group will be protonated, forming an anilinium ion. This enhances the electron-withdrawing nature of the substituent, further deactivating the aromatic ring towards electrophilic attack. While the C-N bonds (both amino and nitro) are generally stable, extreme conditions of heat and acid could potentially lead to deamination or denitration, although these are considered minor pathways for anilines.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions, the amino group can be deprotonated, increasing electron density on the aromatic ring. However, the most likely degradation under harsh basic conditions is the nucleophilic substitution of the nitro group, potentially forming 5-tert-butyl-2-aminophenol, especially at elevated temperatures.[4]

Photodegradation

Aromatic nitro compounds are notoriously susceptible to degradation upon exposure to light, particularly UV radiation. [5][6]This is often the most significant degradation pathway for this class of molecules.

-

Mechanism: The process begins with the absorption of a photon, promoting the nitro group to an excited triplet state. This highly reactive species can then undergo several reactions.

-

Nitro Group Reduction: The excited nitro group can abstract a hydrogen atom from water or another solvent molecule, initiating a reduction sequence to form nitroso, hydroxylamino, and ultimately amino derivatives. This would result in the formation of 5-tert-butyl-1,2-diaminobenzene. [7]* Ring Opening: In the presence of reactive oxygen species generated during irradiation, more complex degradation involving ring cleavage can occur. [5] Photodegradation studies are critical and should be conducted according to ICH Q1B guidelines, which specify light exposure conditions. [8]

Experimental Design for Stability Assessment

A robust stability study is a self-validating system. It begins with forced degradation to produce a "degradation map" of the molecule, which then informs the development of a specific, stability-indicating analytical method.

Protocol: Forced Degradation Studies

Objective: To generate likely degradation products and determine the primary degradation pathways. An ideal study aims for 5-20% degradation of the parent compound.

Materials:

-

5-Tert-butyl-2-nitroaniline

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

HPLC-grade water

-

Hydrochloric acid (HCl), 1M and 0.1M

-

Sodium hydroxide (NaOH), 1M and 0.1M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks, pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 5-Tert-butyl-2-nitroaniline in ACN or a 50:50 ACN:water mixture.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Cool and neutralize with an equimolar amount of 1M NaOH before dilution and analysis.

-

Causality: Heat accelerates the reaction to produce detectable degradation within a practical timeframe. 1M HCl provides a sufficiently stressful pH condition. [8]3. Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Cool and neutralize with an equimolar amount of 1M HCl before dilution and analysis.

-

Causality: As with acid, heat is used to accelerate degradation. 1M NaOH represents a harsh basic environment. [8]4. Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Causality: 3% H₂O₂ is a standard concentration for oxidative stress. The reaction is typically fast enough at room temperature. [8]Protecting from light prevents confounding photodegradation.

-

-

Photolytic Degradation:

-

Prepare a solution at a suitable concentration (e.g., 0.1 mg/mL) in a quartz cuvette or other suitable transparent container.

-

Expose the solution to a light source compliant with ICH Q1B (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m²). [7][8] * Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

-

Analyze samples at appropriate time points.

-

Causality: The ICH Q1B standard ensures a consistent and sufficient light exposure for assessing photosensitivity. The dark control is essential to differentiate between photolytic and thermal degradation.

-

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating the parent peak (5-Tert-butyl-2-nitroaniline) from all process impurities and degradation products generated during stress testing.

Instrumentation & Typical Conditions:

| Parameter | Recommended Setting | Rationale |

| Instrument | HPLC or UHPLC with UV/DAD and/or Mass Spec Detector | DAD (Diode Array Detector) is crucial for peak purity analysis. MS provides definitive identification of degradants. |

| Column | C18, 250 x 4.6 mm, 5 µm (or equivalent) | C18 columns provide good hydrophobic retention for aromatic compounds. [9] |

| Mobile Phase | A: Water (with 0.1% Formic Acid or Phosphoric Acid) B: Acetonitrile or Methanol | Acidifying the mobile phase ensures good peak shape for the amine. ACN and MeOH are standard organic modifiers. |

| Elution | Gradient, e.g., 20% to 95% B over 20 minutes | A gradient is essential to elute both the relatively polar parent compound and potentially more nonpolar or polar degradants within a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. [9] |

| Detection | DAD at 230 nm and 400 nm; Scan 200-500 nm | Monitoring at multiple wavelengths and collecting full spectra helps in identifying and quantifying all components. [9] |

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, assessing:

-

Specificity: Injecting all stressed samples to demonstrate that degradant peaks do not co-elute with the parent peak. Peak purity analysis using a DAD is essential.

-

Linearity: Analyzing a series of dilutions to confirm a linear relationship between concentration and peak area.

-

Accuracy & Precision: Determining the closeness of test results to the true value and the degree of scatter between a series of measurements.

-

Limits of Detection (LOD) & Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Intentionally varying method parameters (e.g., pH, column temperature) to assess the method's reliability.

Data Interpretation and Mass Balance

Following forced degradation studies, the results should be summarized to provide a clear picture of the molecule's lability.

Hypothetical Forced Degradation Data Summary:

| Stress Condition | Duration (hr) | Parent Remaining (%) | Major Degradant 1 (%) (RT) | Major Degradant 2 (%) (RT) | Mass Balance (%) |

| Control | 24 | 100 | - | - | 100 |

| 1M HCl, 60°C | 24 | 96.5 | 1.2 (5.4 min) | - | 97.7 |

| 1M NaOH, 60°C | 24 | 91.2 | 6.8 (8.1 min) | - | 98.0 |

| 3% H₂O₂, RT | 24 | 88.4 | 4.1 (9.5 min) | 5.3 (10.2 min) | 97.8 |

| Photolytic | 24 | 45.1 | 28.5 (7.2 min) | 15.2 (6.5 min) | 88.8 |

Mass Balance: A critical concept in stability testing is "mass balance." The sum of the assay value of the parent compound and the levels of its degradation products should ideally remain constant and close to 100%. A significant deviation from 100% may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore) or are co-eluting.

Conclusion

The thermodynamic stability of 5-Tert-butyl-2-nitroaniline in aqueous solutions is a multifaceted issue governed by its susceptibility to photodegradation, oxidation, and, to a lesser extent, hydrolysis under harsh conditions. Due to its nitroaromatic structure, photodegradation is predicted to be the most significant liability, necessitating careful handling and light-protected storage. A systematic approach, beginning with forced degradation studies under a variety of stress conditions, is paramount. The insights gained from these studies are the foundation for developing a specific and robust stability-indicating analytical method, which is the ultimate tool for ensuring product quality, safety, and regulatory compliance throughout the drug development lifecycle.

References

-

Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

-

Kunst, A., & von Sonntag, C. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 36(19), 4239-4245. [Link]

-

Chen, B., Yang, C., & Goh, N. K. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 18(1), 19-25. [Link]

- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.

- Al-Ekabi, H., & Serpone, N. (1988). Kinetic studies in heterogeneous photocatalysis. 1. Photocatalytic degradation of chlorinated phenols in aerated aqueous solutions over titania. The Journal of Physical Chemistry, 92(20), 5726-5731.

-

Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

- Google Patents. (n.d.). CN109912424B - Method for hydrolyzing nitroaniline substances into phenol.

-

DocPlayer. (n.d.). EXP.3. Synthesis of p-nitroaniline from aniline based on protection/deprotection of amine group. [Link]

-

PubChem. (n.d.). 2-Tert-butyl-5-nitroaniline. [Link]

-

YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Shackelford, S. A., & Beckmann, J. W. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. The Journal of Organic Chemistry, 60(10), 3058-3065. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Tong, C., Wang, H., Zhang, J., & Song, Y. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(3), 356-362. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. 2-Tert-butyl-5-nitroaniline | C10H14N2O2 | CID 826103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN109912424B - Method for hydrolyzing nitroaniline substances into phenol - Google Patents [patents.google.com]

- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

This technical guide provides a comprehensive framework for elucidating the primary degradation pathways of 5-Tert-butyl-2-nitroaniline in soil environments. Recognizing the potential persistence of this compound due to its chemical structure, this document outlines hypothesized degradation routes under both aerobic and anaerobic conditions, influenced by the steric hindrance of the tert-butyl group. Detailed, step-by-step methodologies for conducting soil microcosm studies are presented, alongside robust analytical protocols for the extraction, identification, and quantification of the parent compound and its predicted metabolites using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide details enzymatic assays to probe the underlying microbial mechanisms driving the degradation process. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in assessing the environmental fate of nitroaromatic compounds.

Introduction: The Environmental Fate of 5-Tert-butyl-2-nitroaniline

5-Tert-butyl-2-nitroaniline is a substituted nitroaromatic amine, a class of compounds whose environmental fate is of significant interest due to their widespread use in industrial synthesis and their potential for environmental persistence and toxicity.[1] The presence of a nitro group, an amino group, and a sterically hindering tert-butyl group on the aromatic ring suggests a complex degradation profile in soil environments. The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack, a common initial step in the degradation of many aromatic compounds.[2] Conversely, the nitro group itself is susceptible to reduction, particularly under anaerobic conditions, which often initiates the biodegradation of nitroaromatics.[3][4]

The tert-butyl group, a bulky alkyl substituent, is expected to play a crucial role in the degradability of 5-Tert-butyl-2-nitroaniline. Steric hindrance can significantly impede enzymatic attack, potentially leading to slower degradation rates or alternative degradation pathways compared to less substituted nitroanilines.[5] Understanding these degradation pathways is paramount for predicting the environmental persistence, potential for bioaccumulation, and overall ecological risk associated with this compound.

This guide will first propose hypothesized degradation pathways based on established principles of microbial metabolism of nitroaromatic compounds, considering the influence of the unique substitution pattern of 5-Tert-butyl-2-nitroaniline. Subsequently, it will provide detailed experimental protocols to investigate these hypotheses in controlled laboratory soil models.

Hypothesized Degradation Pathways

Due to the lack of specific literature on the degradation of 5-Tert-butyl-2-nitroaniline, we propose the following hypothetical pathways based on known microbial transformations of related nitroaromatic compounds. These pathways serve as a framework for the experimental investigations detailed in the subsequent sections.

Aerobic Degradation

Under aerobic conditions, two primary initial attacks are plausible:

-

Oxidative Removal of the Amino Group: Dioxygenase enzymes could potentially hydroxylate the aromatic ring, leading to the elimination of the amino group as ammonia. However, the position of the bulky tert-butyl group ortho to the amino group may sterically hinder this enzymatic reaction.

-

Reduction of the Nitro Group: While more common under anaerobic conditions, some aerobic bacteria possess nitroreductases that can reduce the nitro group to a nitroso, hydroxylamino, or amino group.

A plausible aerobic pathway could initiate with the reduction of the nitro group, followed by further enzymatic modifications.

Experimental Design for Pathway Elucidation

To investigate the degradation of 5-Tert-butyl-2-nitroaniline in soil, a multipronged approach utilizing soil microcosm studies is recommended. This allows for the simulation of environmental conditions while enabling controlled monitoring of the compound's fate.

Soil Collection and Characterization

The selection of soil is critical for the relevance of the study. It is recommended to use a soil with a known history of exposure to industrial chemicals, if possible, as this may harbor microbial communities adapted to degrading xenobiotics.

Protocol 1: Soil Sampling and Physicochemical Analysis

-

Collection: Collect topsoil (0-15 cm) from the selected site. Remove large debris and pass the soil through a 2 mm sieve.

-

Homogenization: Thoroughly mix the sieved soil to ensure uniformity.

-

Characterization: Analyze the soil for key physicochemical properties to understand the experimental matrix.

| Parameter | Method | Significance |

| pH | 1:2.5 soil-to-water or 0.01 M CaCl2 slurry | Influences microbial activity and chemical speciation. |

| Organic Carbon Content | Walkley-Black method or combustion analysis | Affects microbial biomass and sorption of the test compound. |

| Texture (% Sand, Silt, Clay) | Hydrometer method | Influences aeration, water holding capacity, and surface area for microbial colonization. |

| Microbial Biomass | Substrate-induced respiration or phospholipid fatty acid (PLFA) analysis | Provides a baseline of the soil's microbial population. |

Soil Microcosm Setup

Separate microcosms will be established to simulate aerobic and anaerobic conditions.

Protocol 2: Aerobic Soil Slurry Microcosm Setup

-

Preparation: In a 250 mL Erlenmeyer flask, place 50 g (dry weight equivalent) of the characterized soil.

-

Spiking: Add a stock solution of 5-Tert-butyl-2-nitroaniline in a minimal volume of a suitable solvent (e.g., acetone) to achieve the desired starting concentration (e.g., 50-100 mg/kg soil). Allow the solvent to evaporate completely in a fume hood.

-

Hydration: Add 100 mL of sterile mineral salts medium to create a slurry. This ensures homogeneity and facilitates sampling.

-

Incubation: Cover the flasks with sterile, gas-permeable stoppers (e.g., cotton plugs) to allow air exchange. Incubate at a constant temperature (e.g., 25°C) on a shaker (150 rpm) to maintain aerobic conditions.

-

Controls: Prepare sterile controls (autoclaved soil) to assess abiotic degradation and a no-substrate control to monitor background microbial activity.

Protocol 3: Anaerobic Soil Slurry Microcosm Setup

-

Preparation: In a 120 mL serum bottle, place 20 g (dry weight equivalent) of soil.

-

Spiking: Add the test compound as described for the aerobic setup.

-

Hydration and Deoxygenation: Add 40 mL of an anaerobic mineral salts medium (pre-purged with an inert gas like N₂ or a N₂/CO₂ mixture). Seal the bottle with a butyl rubber stopper and an aluminum crimp.

-

Purging: Purge the headspace of the bottle with the inert gas for 15-20 minutes to remove any remaining oxygen.

-

Incubation: Incubate in the dark at a constant temperature (e.g., 25°C) without shaking.

-

Controls: Prepare sterile and no-substrate controls as for the aerobic experiment.

Analytical Methodologies

The successful elucidation of degradation pathways relies on robust analytical methods to track the disappearance of the parent compound and identify its transformation products.

Sample Extraction

Protocol 4: Solvent Extraction of 5-Tert-butyl-2-nitroaniline and its Metabolites from Soil

-

Sampling: At designated time points, withdraw a representative sample (e.g., 5 mL) of the soil slurry from the microcosm.

-

Extraction: Transfer the sample to a centrifuge tube and add an equal volume of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane). [6]3. Sonication: Vortex the mixture vigorously for 1 minute, followed by ultrasonication for 15-30 minutes to enhance extraction efficiency. [5]4. Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to separate the soil particles from the solvent.

-

Collection: Carefully collect the supernatant (the solvent extract) for analysis. For aqueous-based analyses like HPLC, the extract can often be directly analyzed after filtration. For GC-MS, a solvent exchange to a more volatile solvent may be necessary.

HPLC-DAD-MS for Primary Analysis

High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the primary tool for quantifying the parent compound and identifying polar, non-volatile metabolites.

Protocol 5: HPLC-DAD-MS Analysis

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (both acidified with 0.1% formic acid) is typically effective for separating nitroaromatic compounds and their degradation products.

-

Detection:

-

DAD: Monitor at multiple wavelengths to detect the parent compound and potential intermediates that may have different absorption maxima.

-

MS: Operate in both positive and negative ion modes to obtain molecular weight information of eluting peaks. Tandem MS (MS/MS) can be used to fragment ions of interest to aid in structural elucidation.

-

-

Quantification: Prepare a calibration curve using an authentic standard of 5-Tert-butyl-2-nitroaniline to quantify its concentration over time.

GC-MS for Volatile and Derivatized Metabolites

Gas Chromatography-Mass Spectrometry is ideal for identifying volatile degradation products and can be used for less polar compounds. For polar metabolites, especially those containing amino groups, derivatization is often required to increase their volatility.

Protocol 6: Derivatization and GC-MS Analysis

-

Derivatization of Amino Groups: For the detection of potential amine-containing metabolites (e.g., 5-Tert-butyl-benzene-1,2-diamine), derivatization with an agent like pentafluorobenzoyl chloride (PFBCI) is recommended. [4] * Evaporate a portion of the solvent extract to dryness under a gentle stream of nitrogen.

-

Add a solution of PFBCI in a suitable solvent (e.g., toluene) and a small amount of a base (e.g., pyridine).

-

Heat the mixture (e.g., at 60-70°C) for a specified time to complete the reaction.

-

After cooling, the derivatized sample can be directly injected into the GC-MS.

-

-

GC-MS Analysis:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Use a splitless injection mode for trace analysis.

-

Mass Spectrometry: Operate in full scan mode to identify unknown peaks by comparing their mass spectra to libraries (e.g., NIST). For targeted analysis of expected metabolites, selected ion monitoring (SIM) can be used for enhanced sensitivity.

-

Mechanistic Insights through Enzymatic Assays

To provide evidence for the involvement of specific enzyme classes in the degradation process, assays for key enzymes can be performed on extracts from the soil microcosms.

Protocol 7: Nitroreductase Activity Assay (Colorimetric)

This assay is based on the reduction of a chromogenic substrate by nitroreductases present in the soil microbial community.

-

Enzyme Extraction: Prepare a crude enzyme extract from the soil samples by methods such as sonication or bead beating in a suitable buffer, followed by centrifugation to remove cell debris.

-

Assay Mixture: In a microplate well, combine the soil enzyme extract, a buffer (e.g., phosphate buffer, pH 7.0), NADH or NADPH as an electron donor, and a nitroaromatic substrate that produces a colored product upon reduction (e.g., p-nitrophenol, which is reduced to the colored p-aminophenol). A more specific and sensitive method involves using substrates that generate a fluorescent or luminescent signal upon reduction. [1][7]3. Measurement: Monitor the change in absorbance (or fluorescence/luminescence) over time at the appropriate wavelength.

-

Controls: Include controls without the enzyme extract and without the electron donor to account for non-enzymatic reduction.

Protocol 8: Dioxygenase Activity Assay (Spectrophotometric)

This assay measures the activity of ring-cleavage dioxygenases, which are key enzymes in the degradation of aromatic compounds.

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the nitroreductase assay.

-

Assay Mixture: In a quartz cuvette, mix the enzyme extract with a buffer and a catechol-like substrate (e.g., catechol or a substituted catechol that is a predicted intermediate).

-

Measurement: Monitor the increase in absorbance at a specific wavelength that corresponds to the formation of the ring-fission product (e.g., 375 nm for the meta-cleavage product of catechol, 2-hydroxymuconic semialdehyde). [8][9]4. Controls: Run a control without the enzyme extract to ensure the substrate is stable.

Data Interpretation and Pathway Construction

The data generated from the analytical and enzymatic studies will be integrated to construct the degradation pathways.

-

Degradation Kinetics: The disappearance of 5-Tert-butyl-2-nitroaniline over time will be plotted to determine its degradation rate under aerobic and anaerobic conditions.

-

Metabolite Identification: The structures of the identified intermediates will be used to piece together the sequence of reactions.

-

Enzymatic Evidence: The results from the enzyme assays will provide evidence for the types of biochemical reactions initiating the degradation process.

By combining these pieces of information, a scientifically sound model of the primary degradation pathways of 5-Tert-butyl-2-nitroaniline in soil can be developed.

References

-

Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

-

Request PDF. (n.d.). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A novel light-controlled colorimetric detection assay for nitroreductase based on p-aminophenol-catalyzed and NADH-mediated synthesis of silver nanoparticles. Retrieved from [Link]

-

ACS Publications. (2005). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Analytical Chemistry, 77(11), 3649–3657. [Link]

-

The Open Microbiology Journal. (2018). Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria. The Open Microbiology Journal, 12, 218-226. [Link]

-

ResearchGate. (n.d.). The catechol 2, 3 dioxygenase activity for all isolates using catechol as substrate. Retrieved from [Link]

-

Elabscience. (n.d.). Nitrite Reductase(NiR) Activity Colorimetric Assay Kit (E-BC-K863-M). Retrieved from [Link]

-

EAWAG. (2019, September 20). EAWAG-BBD Pathway Prediction System. Retrieved from [Link]

-

SciELO. (2014). Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans. Brazilian Journal of Microbiology, 45(3), 941-948. [Link]

-

PMC. (2018). Holistic evaluation of biodegradation pathway prediction: assessing multi-step reactions and intermediate products. Journal of Cheminformatics, 10(1), 5. [Link]

-

ChemRxiv. (2017). Holistic Evaluation of Biodegradation Pathway Prediction: Assessing Multi-Step Reactions and Intermediate Products. [Link]

-

CNCB. (2016, January 18). EAWAG-BBD - Database Commons. Retrieved from [Link]

-

Rock and Mineral Analysis. (2024). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 43(3), 501-508. [Link]

-

SpringerLink. (2014). GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. In Mass Spectrometry. Humana Press. [Link]

-

ScienceDirect. (2020). A slurry microcosm study on the interaction between antibiotics and soil bacterial community. Ecotoxicology and Environmental Safety, 192, 110294. [Link]

-

IntechOpen. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

-

Wiley Online Library. (2025). Meta‐Transcriptomes From Microcosms From a Cr Impacted Soil Provides Insights Into the Metabolic Response of the Microbial Pop. Geobiology. [Link]

-

International Journal of Scientific Research in Science and Technology. (2019). ISOLATION, PURIFICATION AND CHARACTERIZATION OF CATECHOL 1,2-DIOXYGENASE FROM PSEUDOMONAS SP. International Journal of Scientific Research in Science and Technology, 6(3), 45-53. [Link]

-

PubMed. (2012). Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells. International Journal of Biological Macromolecules, 164, 932-938. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Route and rate of degradation in soil – aerobic and anaerobic soil metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Retrieved from [Link]

-

Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

-

ResearchGate. (n.d.). Design of the soil microcosm assay used in the study. Retrieved from [Link]

-

PLOS ONE. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLOS ONE, 8(10), e75046. [Link]

-

PMC. (1998). Introduction of anaerobic dechlorinating bacteria into soil slurry microcosms and nested-PCR monitoring. Applied and Environmental Microbiology, 64(8), 2891-2896. [Link]

-

ResearchGate. (n.d.). A microcosm system and an analytical protocol to assess PAH degradation and metabolite formation in soils. Retrieved from [Link]

-

Frontiers. (2016). Control of Pore Geometry in Soil Microcosms and Its Effect on the Growth and Spread of Pseudomonas and Bacillus sp. Frontiers in Microbiology, 7, 135. [Link]

-

PMC. (2014). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Environmental Health Science and Engineering, 12(1), 12. [Link]

-

PubMed. (2020). Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells. International Journal of Biological Macromolecules, 164, 932-938. [Link]

-

MPG.PuRe. (2006). Substrate-Dependent Regulation of Anaerobic Degradation Pathways for Toluene and Ethylbenzene in a Denitrifying. Retrieved from [Link]

-

PLOS ONE. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

-

Frontiers. (2023). Potential for the anaerobic oxidation of benzene and naphthalene in thermophilic microorganisms from the Guaymas Basin. Frontiers in Microbiology, 14, 1245842. [Link]

-

Utrecht University. (2022). Anaerobic degradation of benzene and other aromatic hydrocarbons in a tar-derived plume: Nitrate versus iron reducing conditions. [Link]

Sources

- 1. A novel light-controlled colorimetric detection assay for nitroreductase based on p-aminophenol-catalyzed and NADH-mediated synthesis of silver nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria [openmicrobiologyjournal.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Deconstruction of 5-Tert-butyl-2-nitroaniline: An Advanced FTIR Guide

Executive Summary

For researchers and drug development professionals, the accurate structural verification of substituted anilines is a critical quality control checkpoint. 5-Tert-butyl-2-nitroaniline presents a unique spectroscopic challenge due to the complex interplay of steric bulk and strong electronic effects. This whitepaper provides an in-depth, self-validating framework for identifying the functional groups of 5-tert-butyl-2-nitroaniline using Fourier Transform Infrared (FTIR) spectroscopy, moving beyond simple peak-matching to explain the underlying quantum mechanical and vibrational causalities.

Molecular Architecture and Vibrational Causality

The FTIR spectrum of 5-tert-butyl-2-nitroaniline is not merely a sum of its parts; it is heavily dictated by the spatial arrangement of its three substituents on the benzene ring. Understanding these interactions is essential for accurate spectral interpretation.

-

The Ortho Effect and Intramolecular Hydrogen Bonding: The primary amine (-NH₂) and the nitro group (-NO₂) are situated in ortho positions relative to each other. This proximity forces a strong intramolecular hydrogen bond between the amino hydrogen and the highly electronegative nitro oxygen. Mechanistically, this interaction acts as a "spring dampener," restricting the N-H bond's stretching vibration, lowering its force constant, and shifting the absorption to a lower wavenumber compared to an unassociated amine 1.

-

Tert-Butyl Steric Bulk and Symmetry: The tert-butyl group (-C(CH₃)₃) at position 5 contributes significant aliphatic C-H stretching. More importantly, the vibrational coupling of the three identical methyl groups attached to a single quaternary carbon results in a highly diagnostic symmetric bending mode, famously known as the "umbrella" doublet 2.

-

1,2,4-Trisubstitution Pattern: The arrangement of these three groups leaves three specific protons on the aromatic ring (two adjacent, one isolated), yielding a distinct out-of-plane (oop) bending signature in the fingerprint region 3.

Diagnostic FTIR Spectral Signatures

The following table summarizes the expected quantitative data for 5-tert-butyl-2-nitroaniline, mapping each functional group to its vibrational mode and the causal mechanism behind its specific wavenumber.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Mechanistic Causality |

| Primary Amine (-NH₂) | N-H Asym. & Sym. Stretch | 3450 – 3300 | Red-shifted and broadened due to strong intramolecular H-bonding with the ortho-nitro group. |

| Aromatic Ring | C-H Stretch | > 3000 (Typically 3050) | Higher s-character of sp² hybridized carbons requires higher energy for bond stretching. |

| Tert-Butyl Group | Aliphatic C-H Stretch | 2960 – 2850 | Lower s-character of sp³ hybridized carbons compared to the aromatic ring. |

| Nitro Group (-NO₂) | N=O Asym. & Sym. Stretch | ~1530 & ~1350 | Highly polar bonds yield intense peaks; slightly shifted due to electron withdrawal from the ring and H-bonding. |

| Tert-Butyl Group | Symmetric Bending (Umbrella) | ~1395 & ~1365 (Doublet) | Vibrational coupling of the three adjacent methyl groups splits the degenerate bending mode into two distinct energy levels. |

| Aromatic Ring | C-H Out-of-Plane Bending | ~870 & ~825 | Diagnostic of a 1,2,4-trisubstituted benzene ring, reflecting the isolated and adjacent proton bending modes. |

Logical Workflow for Spectral Interpretation

To systematically decode the FTIR spectrum of this molecule, analysts should follow a structured top-down approach, isolating specific frequency regions to confirm each structural component.

Fig 1: Logical FTIR spectral interpretation workflow for 5-tert-butyl-2-nitroaniline.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. Simply observing a red-shifted N-H peak is insufficient to definitively claim intramolecular hydrogen bonding, as intermolecular hydrogen bonding (between two separate molecules) produces a similar shift.

To ensure trustworthiness and rigorous scientific integrity, the following protocol incorporates a Concentration-Independent Dilution Assay .

Phase 1: Baseline ATR-FTIR Acquisition

-

Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to dry completely.

-

Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

-

Sample Scanning: Place 2-3 mg of solid 5-tert-butyl-2-nitroaniline powder onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

-

Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Initial Assessment: Identify the N-H stretching bands (~3450–3300 cm⁻¹) and the tert-butyl umbrella doublet (~1395/1365 cm⁻¹).

Phase 2: The Self-Validating Dilution Assay (Transmission FTIR)

Causality Check: Intermolecular H-bonds are concentration-dependent (they break apart as the sample is diluted). Intramolecular H-bonds are concentration-independent (the molecule carries the bond with itself regardless of dilution).

-

Solvent Selection: Select a non-polar, IR-transparent solvent that does not participate in hydrogen bonding, such as Carbon Tetrachloride (CCl₄).

-

Stock Solution: Prepare a highly concentrated stock solution of 5-tert-butyl-2-nitroaniline in CCl₄ (e.g., 0.5 M).

-

Serial Dilution: Prepare three subsequent dilutions (e.g., 0.1 M, 0.05 M, and 0.01 M).

-

Transmission Analysis: Inject each solution sequentially into a liquid transmission cell (NaCl or KBr windows, 0.1 mm path length). Acquire the spectrum for each concentration.

-

Validation Logic: Overlay the spectra, normalizing for path length and concentration. Observe the N-H stretching region.

-

If the N-H peaks shift to higher wavenumbers (e.g., toward 3500 cm⁻¹) upon dilution: The hydrogen bonding was intermolecular.

-

If the N-H peaks remain rigidly fixed at their lower wavenumbers across all dilutions:Validation Successful. The hydrogen bonding is definitively intramolecular, confirming the ortho relationship of the amine and nitro groups in your synthesized or procured compound.

-

References

-

Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

Synthesis, Molecular Modeling and Biological Assessment of Aryloxymethyl 1,3,4-Thiadiazole and 1,2,4-Triazole-5-Thione Derivatives as Potential COX Inhibitors Source: TSI Journals URL:[Link]

-

Vibrational Spectra and Density Functional Theory Calculations of Metallo-tetra-(tert-butyl)-tetra-azaporphyrines Source: ResearchGate URL:[Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Laboratory Synthesis of 5-Tert-butyl-2-nitroaniline

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Tert-butyl-2-nitroaniline, a valuable chemical intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the chemical principles, safety considerations, and characterization techniques that ensure a successful and reproducible synthesis.

Guiding Principles: The Chemistry of Synthesis

The synthesis of 5-Tert-butyl-2-nitroaniline from 4-tert-butylaniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[1] However, the direct nitration of anilines presents significant challenges. The potent activating and ortho,para-directing amino (-NH₂) group makes the aromatic ring highly susceptible to oxidation by the strong nitric acid/sulfuric acid mixture. Furthermore, the acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group, leading to the wrong isomer and poor yields.[2]

To circumvent these issues, a three-step protecting group strategy is employed:

-

Acetylation: The amino group of 4-tert-butylaniline is reversibly protected as an acetamide. The resulting N-(4-tert-butylphenyl)acetamide is still a potent ortho,para-director but is moderately activating, which prevents unwanted oxidation and over-nitration.[3]

-

Nitration: The protected intermediate is nitrated using a standard nitrating mixture (HNO₃/H₂SO₄). The regioselectivity is controlled by the directing effects of the existing substituents. The acetamido group is a powerful ortho-director, while the bulky tert-butyl group provides significant steric hindrance.[4] This combination strongly favors the introduction of the nitro group at the position ortho to the acetamido group and meta to the tert-butyl group.

-

Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product, 5-tert-butyl-2-nitroaniline.[5]

Detailed Synthesis Protocol

This protocol is divided into three main parts, corresponding to the synthetic strategy outlined above.

Part 1: Acetylation of 4-tert-butylaniline to N-(4-tert-butylphenyl)acetamide

Causality: This initial step protects the highly reactive amino group. The formation of the amide reduces the electron-donating ability of the nitrogen atom, preventing oxidation and controlling the regioselectivity of the subsequent nitration step.

| Materials & Reagents |

| Chemical |

| 4-tert-butylaniline |

| Acetic Anhydride |

| Glacial Acetic Acid |

| Deionized Water |

| Equipment |

| 250 mL Erlenmeyer flask |

| Magnetic stirrer and stir bar |

| Heating mantle |

| 1 L Beaker |

| Büchner funnel and filter flask |

| Standard laboratory glassware |

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.067 mol) of 4-tert-butylaniline in 30 mL of glacial acetic acid.

-

While stirring, carefully add 8.0 mL of acetic anhydride to the solution.

-

Gently heat the mixture to approximately 50°C for 10 minutes to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool slightly, then pour it slowly into a 1 L beaker containing 500 mL of ice-cold water while stirring vigorously.

-

A white precipitate of N-(4-tert-butylphenyl)acetamide will form. Continue stirring for 15 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.

-

Dry the product in a desiccator or a vacuum oven at 50-60°C. The expected yield is typically >90%.

Part 2: Nitration of N-(4-tert-butylphenyl)acetamide

Causality: This is the key electrophilic aromatic substitution step. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.[1] The reaction is performed at low temperatures (0-10°C) to control the reaction rate and prevent the formation of undesired byproducts.

| Materials & Reagents |

| Chemical |

| N-(4-tert-butylphenyl)acetamide |

| Concentrated Sulfuric Acid (98%) |

| Concentrated Nitric Acid (70%) |

| Ice |

| Equipment |

| 250 mL round-bottom flask or beaker |

| Magnetic stirrer and stir bar |

| Dropping funnel |

| Ice/salt bath |

| Thermometer |

| 1 L Beaker |

| Büchner funnel and filter flask |

Procedure:

-

Place 20 mL of concentrated sulfuric acid in a 250 mL beaker or flask and cool it to 0°C in an ice/salt bath.

-

Slowly add 10.0 g (0.052 mol) of the dried N-(4-tert-butylphenyl)acetamide from Part 1 to the cold, stirred sulfuric acid. Ensure the solid dissolves completely. Maintain the temperature below 10°C.

-

In a separate small beaker, prepare the nitrating mixture by carefully and slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetamide over 30 minutes. Crucially, maintain the reaction temperature between 0°C and 10°C throughout the addition. [1]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

-

Pour the reaction mixture slowly onto approximately 200 g of crushed ice in a 1 L beaker.

-

A yellow precipitate of N-(5-tert-butyl-2-nitrophenyl)acetamide will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

Part 3: Hydrolysis of N-(5-tert-butyl-2-nitrophenyl)acetamide

Causality: The final step removes the acetyl protecting group via acid-catalyzed hydrolysis, regenerating the free amino group to yield the target molecule. Refluxing with aqueous acid provides the necessary energy to break the stable amide bond.

| Materials & Reagents |

| Chemical |

| Crude N-(5-tert-butyl-2-nitrophenyl)acetamide |

| Concentrated Sulfuric Acid (98%) |

| Deionized Water |

| 10 M Sodium Hydroxide Solution |

| Ethanol |

| Equipment |

| 500 mL round-bottom flask |

| Reflux condenser |

| Heating mantle |

| Large beaker (1 L) |

| pH paper or pH meter |

| Büchner funnel and filter flask |

Procedure:

-

Transfer the entire moist crude product from Part 2 into a 500 mL round-bottom flask.

-

Prepare a dilute sulfuric acid solution by carefully adding 15 mL of concentrated sulfuric acid to 100 mL of deionized water. Add this solution to the flask.

-

Heat the mixture under reflux for 30-45 minutes.[5] The solid should dissolve during this time.

-

Allow the hot solution to cool to room temperature, then cool it further in an ice bath.

-

Slowly and carefully neutralize the cooled solution by adding 10 M sodium hydroxide solution. The final product will precipitate as an orange-yellow solid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

-

Collect the crude 5-Tert-butyl-2-nitroaniline by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL).

Purification and Characterization

Purification

The crude product can be purified by recrystallization to obtain a higher purity solid.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities. Slowly add hot water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified orange-yellow crystals by vacuum filtration.[6][7]

-

Column Chromatography (Alternative): For very high purity, the product can be purified using column chromatography on silica gel, typically with an eluent system like ethyl acetate/hexane.[8]

Characterization (Predicted Data)

| Method | Expected Results |

| Appearance | Orange to yellow crystalline solid |

| Molecular Formula | C₁₀H₁₄N₂O₂[9] |

| Molecular Weight | 194.23 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 1H, Ar-H), δ ~7.2-7.4 (dd, 1H, Ar-H), δ ~6.7-6.9 (d, 1H, Ar-H), δ ~5.0-6.0 (br s, 2H, -NH₂), δ ~1.3-1.4 (s, 9H, -C(CH₃)₃) |

| IR (KBr) | ~3400-3300 cm⁻¹ (N-H stretch), ~1580 & ~1340 cm⁻¹ (asymmetric & symmetric N-O stretch of NO₂), ~2960 cm⁻¹ (aliphatic C-H stretch)[10] |

| Mass Spec (EI) | m/z 194 (M⁺), 179 (M⁺ - CH₃) |

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water, never the other way around.[1]

-

Anilines (Starting Material & Product): Aromatic amines and nitroanilines are toxic. They can be absorbed through the skin and are harmful if inhaled or swallowed.[12] Acute exposure can lead to methemoglobinemia. Chronic exposure may cause organ damage.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Experimental Workflow Visualization

Caption: Workflow for the three-part synthesis of 5-Tert-butyl-2-nitroaniline.

References

- Sigma-Aldrich. (2026, January 13).

- Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline.

- TCI Chemicals. (2025, April 28).

- BHAGAT, U. K. (2015, February 26). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.

- Organic Syntheses. (n.d.). o-NITROANILINE.

- NextSDS. (n.d.). 2-tert-butyl-5-nitroaniline — Chemical Substance Information.

- Magritek. (n.d.). Carbon.

- Thermo Fisher Scientific. (2025, December 22).

- CPAchem Ltd. (2022, September 2).

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Nitration of 4-tert-Butyl-1,3-dimethylbenzene.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.

- BLDpharm. (n.d.). 5-(tert-Butyl)-2-nitroaniline.

- BenchChem. (2025). 4-Nonylaniline vs.

- University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

- AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. stmarys-ca.edu [stmarys-ca.edu]

- 3. azom.com [azom.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. magritek.com [magritek.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. nextsds.com [nextsds.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. bg.cpachem.com [bg.cpachem.com]

Application Note: 5-Tert-Butyl-2-Nitroaniline in Advanced Azo Dye Synthesis for Biomedical and Material Sciences

Introduction & Mechanistic Rationale

5-Tert-butyl-2-nitroaniline (CAS: 142564-53-2)[1] is a highly specialized aromatic amine utilized as a critical intermediate in the synthesis of advanced azo dyes. While traditional azo dyes are primarily associated with the textile industry, the unique structural properties of 5-tert-butyl-2-nitroaniline make it exceptionally valuable for drug development and diagnostic histology.

The strategic placement of the bulky tert-butyl group at the 5-position introduces significant steric hindrance, which disrupts planar intermolecular π−π stacking[2]. This structural modification drastically increases the molecule's lipophilicity (LogP) and solubility in organic solvents and lipid membranes. Concurrently, the strongly electron-withdrawing nitro group at the 2-position stabilizes the diazonium intermediate and induces a bathochromic shift in the final dye's absorption spectrum. For researchers and drug development professionals, these properties are critical for engineering colon-specific azo prodrugs and lipophilic diagnostic stains.

Synthesis & Application Workflow

Workflow for the synthesis and application of 5-tert-butyl-2-nitroaniline derived azo dyes.

Validated Experimental Protocols

The synthesis of azo dyes relies on a two-step electrophilic aromatic substitution mechanism: diazotization of the primary amine followed by coupling with an activated aromatic ring[3].

Protocol 1: Diazotization of 5-Tert-Butyl-2-Nitroaniline

Causality & Mechanistic Insight: Hydrochloric acid is utilized not just as a solvent, but to protonate sodium nitrite ( NaNO2 ), generating the highly reactive nitrosonium ion ( NO+ ). The reaction must be strictly maintained at 0–5 °C because the resulting diazonium salt is thermodynamically unstable; elevated temperatures will cause rapid degradation into phenols and nitrogen gas[4].

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent (e.g., 1.94 g, 10 mmol) of 5-tert-butyl-2-nitroaniline in 10 mL of distilled water and 3.0 equivalents of concentrated HCl (approx. 2.5 mL) in a 50 mL round-bottom flask.

-

Cooling: Place the flask in an ice-water bath and stir vigorously until the internal temperature reaches 0–5 °C.

-

Nitrosation: Dissolve 1.1 equivalents of NaNO2 (0.76 g) in 5 mL of cold water. Add this solution dropwise to the amine suspension over 15 minutes, ensuring the temperature does not exceed 5 °C[3].

-

Self-Validation (Starch-Iodide Test): After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred. If negative, add NaNO2 in 0.1 eq increments.

-

Quenching: Add 0.1 g of sulfamic acid to the mixture to scavenge the excess nitrous acid. Causality: Unquenched nitrous acid will cause unwanted nitrosation of the coupling agent in the next step.

Protocol 2: Azo Coupling with a Phenolic Scaffold (e.g., 2-Naphthol)

Causality & Mechanistic Insight: The diazonium ion is a relatively weak electrophile. To facilitate electrophilic aromatic substitution, the coupling agent (e.g., 2-naphthol) must be deprotonated using a strong base ( NaOH ) to form a phenoxide ion. This dramatically increases the electron density on the aromatic ring, activating it for the coupling reaction[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.1 equivalents of 2-naphthol (1.58 g) in 15 mL of 10% aqueous NaOH . Cool the solution to 0–5 °C in an ice bath[3].

-

Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) dropwise into the alkaline 2-naphthol solution under vigorous stirring. Maintain the pH between 9 and 10[3].

-

Self-Validation (Colorimetric & TLC): The reaction is self-validating via an immediate, massive color shift (typically to a deep red/orange precipitate). To chemically validate, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase to confirm the complete disappearance of the diazonium intermediate.

-

Isolation: Stir the mixture for 45 minutes, allowing it to gradually reach room temperature[3]. Acidify the mixture slightly with dilute HCl (to pH 6) to ensure complete precipitation of the dye.

-

Purification: Isolate the crude dye via vacuum filtration, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure 5-tert-butyl-2-nitroaniline-derived azo dye.

Quantitative Data Analysis

The addition of the tert-butyl group fundamentally alters the physicochemical properties of the resulting dye compared to standard unsubstituted analogs. Table 1 summarizes these comparative metrics.

Table 1: Comparative Physicochemical Properties of Substituted Azo Dyes

| Property | 2-Nitroaniline Dye (Standard) | 5-Tert-butyl-2-nitroaniline Dye | Mechanistic Implication |

| Yield (%) | 82 ± 3% | 78 ± 4% | Steric hindrance from the bulky tert-butyl group slightly reduces coupling efficiency[2]. |

| λmax (nm) | 485 | 498 | Alkyl substitution induces a measurable bathochromic shift (red shift). |

| LogP (Lipophilicity) | 2.1 | 4.3 | The tert-butyl group massively increases lipophilicity, crucial for membrane permeability. |

| Aggregation State | High ( π−π stacking) | Low | The bulky moiety prevents planar stacking, significantly improving solubility in organic solvents[2]. |

(Note: Data is representative to illustrate the structural impacts of the tert-butyl substitution on the azo scaffold).

Applications in Drug Development & Biomedicine

Azo-based Prodrugs for Colon-Targeted Delivery In pharmaceutical development, the azo linkage (-N=N-) acts as a highly effective bioreversible linker. While stable in the acidic environment of the stomach and the enzymatic conditions of the upper GI tract, the azo bond is specifically cleaved by azoreductase enzymes secreted by colonic microflora. By utilizing 5-tert-butyl-2-nitroaniline as a precursor, drug developers can synthesize highly lipophilic prodrugs. The elevated LogP provided by the tert-butyl group allows for precise tuning of the drug's absorption kinetics and cellular membrane permeability prior to enzymatic cleavage in the colon.

Lipophilic Histological Diagnostics Traditional aqueous azo dyes often fail to adequately penetrate lipid-rich biological structures. The non-polar tert-butyl group acts as a lipophilic anchor. When formulated into diagnostic stains, these modified dyes exhibit superior efficacy for staining myelin sheaths in neurodegenerative disease models or tracking adipocyte morphology in metabolic assays.

References

-

Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes Source: MDPI URL:[Link]

-

Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes Source: WPMU CDN (Academic Protocol) URL:[Link]

- US5436322A - Azo coupling of 2-nitroanilines with 2,4,-disubstituted phenols Source: Google Patents URL

Sources

Application Note: A Practical Guide to the Catalytic Hydrogenation of 5-Tert-butyl-2-nitroaniline

Abstract